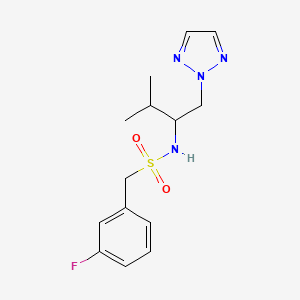

1-(3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide

Description

This compound features a methanesulfonamide core linked to a 3-fluorophenyl group and a branched alkyl chain containing a 2H-1,2,3-triazole ring. The 3-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic interactions, while the sulfonamide group contributes to hydrogen bonding and solubility .

Synthesis of the triazole ring likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation, as described in and . This "click chemistry" approach ensures high yields and compatibility with complex substrates .

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2S/c1-11(2)14(9-19-16-6-7-17-19)18-22(20,21)10-12-4-3-5-13(15)8-12/h3-8,11,14,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWQEGRRCCRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process, starting from 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is typically carried out in ethanol under reflux conditions. The final product is obtained with a high yield and characterized through various spectroscopic techniques including NMR and LC/MS .

Biological Activity

The biological activity of this compound has been explored through various studies, revealing several important pharmacological properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In cell line assays, it has been found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial load in vitro, indicating its potential as a therapeutic agent against resistant strains .

- Anticancer Study : In a recent study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest that further development could lead to new cancer therapies .

- Inflammation Model : An animal model of inflammation showed that administration of the compound reduced edema and inflammatory markers significantly compared to control groups, supporting its potential application in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Containing Sulfonamides

Compounds with triazole and sulfonamide groups are prevalent in pharmaceuticals and agrochemicals. Key analogs include:

Key Observations :

- Triazole Substitution : The position and substitution of the triazole (e.g., 1,2,3- vs. 1,2,4-triazole) influence electronic properties and steric effects. The target compound’s 2H-1,2,3-triazol-2-yl group differs from the 1H-1,2,3-triazol-1-yl isomers in , which may alter binding modes .

- Fluorophenyl vs. Chlorophenyl: Electron-withdrawing groups (e.g., -F, -Cl) enhance stability and polarity.

Methanesulfonamide Derivatives

Methanesulfonamide derivatives exhibit diverse applications, from pesticides () to pharmaceuticals. For example:

- 1,1,1-Trifluoro-N-(3-Hydroxyphenyl)Methanesulfonamide (): Contains a trifluoromethyl group and phenolic -OH, offering strong hydrogen-bonding capacity (logP likely lower than the target compound) .

- Flutolanil () : A fungicidal benzamide lacking a triazole but sharing a fluorophenyl group, highlighting the role of fluorine in agrochemical activity .

Physical Properties :

- Melting points for triazole-containing sulfonamides range from 94–116°C (), suggesting moderate crystallinity. The target compound’s branched alkyl chain may reduce melting point compared to aromatic analogs.

- ESI-MS data (e.g., [M+H]⁺ 534–550) in align with molecular weights of ~500–550 g/mol, consistent with the target compound’s expected mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.